molecular formula C16H16O4 B6401575 4-(4-Methoxy-3-methylphenyl)-2-methoxybenzoic acid CAS No. 1261925-29-4

4-(4-Methoxy-3-methylphenyl)-2-methoxybenzoic acid

Cat. No.: B6401575
CAS No.: 1261925-29-4
M. Wt: 272.29 g/mol
InChI Key: VJPHNCJWROSDBS-UHFFFAOYSA-N
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Description

4-(4-Methoxy-3-methylphenyl)-2-methoxybenzoic acid is an organic compound with a complex structure that includes methoxy and methyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-3-methylphenyl)-2-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxy-3-methylphenol and 2-methoxybenzoic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include:

    Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow systems.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-3-methylphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

4-(4-Methoxy-3-methylphenyl)-2-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-3-methylphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.

    Modulating Receptors: The compound may interact with cellular receptors, influencing signal transduction pathways.

    Altering Gene Expression: It can affect the expression of genes involved in various biological processes.

Comparison with Similar Compounds

4-(4-Methoxy-3-methylphenyl)-2-methoxybenzoic acid can be compared with similar compounds such as:

    4-Methoxy-3-methylphenylboronic acid: Similar in structure but with a boronic acid group instead of a carboxylic acid group.

    3-Methoxyphenylboronic acid: Lacks the methyl group and has a boronic acid group.

    4-Methoxy-2-methylphenylboronic acid: Similar but with the methyl group in a different position.

Properties

IUPAC Name

2-methoxy-4-(4-methoxy-3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-10-8-11(5-7-14(10)19-2)12-4-6-13(16(17)18)15(9-12)20-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPHNCJWROSDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690000
Record name 3,4'-Dimethoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261925-29-4
Record name 3,4'-Dimethoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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